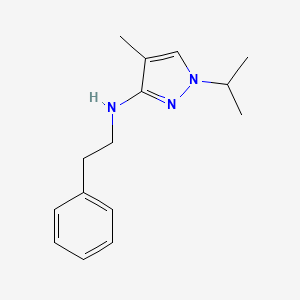
4-methyl-N-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C15H21N3 and its molecular weight is 243.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-methyl-N-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a methyl group and an isopropyl group, contributing to its lipophilicity and potential bioactivity. The molecular formula is C16H22N4 with a molecular weight of approximately 270.37 g/mol.
Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The pyrazole moiety is known for its ability to modulate biological activities through:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes such as cyclooxygenases (COX) or phosphodiesterases (PDE), which are crucial in inflammatory processes.
- Receptor Modulation : These compounds can act as agonists or antagonists at various receptors, influencing neurotransmitter systems and potentially offering neuroprotective effects.
Biological Activity Data
The biological activity of this compound has been evaluated in several studies. Below is a summary table of key findings from recent research.
Case Study 1: Anti-inflammatory Effects
In a study published in Drug Target Insights, researchers evaluated the anti-inflammatory properties of the compound using human cell lines. They reported that treatment with this compound resulted in a dose-dependent decrease in inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
Case Study 2: Anticancer Activity
A separate study focused on the anticancer effects of the compound against colorectal cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis, highlighting its potential as a therapeutic agent for cancer treatment .
Case Study 3: Neuroprotective Properties
In animal models simulating neurodegenerative conditions, the compound exhibited protective effects against neuronal damage. The study found that it reduced oxidative stress markers and improved cognitive function in treated animals compared to controls .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-methyl-N-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazol-3-amine. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. For instance, pyrazole derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines, which play a crucial role in chronic inflammatory diseases. Studies suggest that these compounds can reduce inflammation in models of arthritis and other inflammatory conditions .
3. Neuroprotective Properties
Emerging evidence suggests that this compound may exhibit neuroprotective effects. Research indicates that pyrazole derivatives can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthetic Methodologies
1. Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Utilizing appropriate aldehydes and hydrazines to form the pyrazole ring.
- Substitution Reactions : Modifying existing pyrazole derivatives to introduce the 4-methyl and phenylethyl groups.
These methodologies are critical for optimizing yield and purity, which are essential for subsequent biological evaluations .
Case Studies
Case Study 1: Anticancer Efficacy
In a study examining the anticancer effects of pyrazole derivatives, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with mechanistic studies revealing the activation of caspase pathways leading to apoptosis .
Case Study 2: Neuroprotection in Animal Models
A preclinical study evaluated the neuroprotective effects of this compound in a rat model of induced neurodegeneration. The treated group exhibited improved cognitive function and reduced markers of oxidative stress compared to controls, suggesting its potential for therapeutic use in neurodegenerative disorders .
Properties
Molecular Formula |
C15H21N3 |
|---|---|
Molecular Weight |
243.35 g/mol |
IUPAC Name |
4-methyl-N-(2-phenylethyl)-1-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C15H21N3/c1-12(2)18-11-13(3)15(17-18)16-10-9-14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3,(H,16,17) |
InChI Key |
PJYGYBGXJBDTFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCCC2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















